molecular formula C11H15N3O3 B11792443 2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B11792443
M. Wt: 237.25 g/mol
InChI Key: VCLWXRKBZTYRAQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a piperidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxypiperidine with 4-methylpyrimidine-5-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the piperidine or pyrimidine rings .

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to its combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-7-9(10(16)17)6-12-11(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H,16,17)

InChI Key

VCLWXRKBZTYRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCC(CC2)O

Origin of Product

United States

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